2-Bromo-4,6-dimethoxybenzoic acid
Overview
Description
2-Bromo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups at specific positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethoxybenzoic acid typically involves the bromination of 4,6-dimethoxybenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and cost-effective methods. One such method includes the use of metal bromides and oxidizing agents like potassium permanganate under catalytic conditions. This method is advantageous due to its high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 2-bromo-4,6-dimethoxybenzaldehyde or this compound.
Reduction: Formation of 4,6-dimethoxybenzoic acid.
Scientific Research Applications
2-Bromo-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-4-methoxybenzoic acid
Uniqueness
2-Bromo-4,6-dimethoxybenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical propertiesFor instance, the presence of two methoxy groups at the 4 and 6 positions enhances its electron-donating ability, making it more reactive in certain substitution and oxidation reactions .
Properties
IUPAC Name |
2-bromo-4,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRIGQZZKGUUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479035 | |
Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62827-49-0 | |
Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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